1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one
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Overview
Description
1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis . The structure of this compound includes an imidazolidinone ring substituted with an allyloxy and a hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
The synthesis of 1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.
Diamination of Olefins: Olefins can be diamined to introduce the imidazolidinone structure.
Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidinone ring.
Aziridine Ring Expansion: Aziridines can be expanded to form the imidazolidinone ring.
Industrial production methods often involve the use of catalysts to enhance the efficiency and yield of the reactions. For example, γ-Al2O3 has been reported to catalyze the formation of imidazolidinones under supercritical CO2 conditions .
Chemical Reactions Analysis
1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolidinone ring can be reduced under specific conditions to form amines.
Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The allyloxy and hydroxypropyl groups can enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1-[2-[[3-(Allyloxy)-2-hydroxypropyl]amino]ethyl]imidazolidin-2-one: This compound has a similar structure but includes an additional aminoethyl group, which can alter its chemical and biological properties.
1-(2-Hydroxyethyl)imidazolidin-2-one: This compound lacks the allyloxy group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
93919-31-4 |
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Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(2-hydroxy-3-prop-2-enoxypropyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H16N2O3/c1-2-5-14-7-8(12)6-11-4-3-10-9(11)13/h2,8,12H,1,3-7H2,(H,10,13) |
InChI Key |
IFFOMWZAZSUOSU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CN1CCNC1=O)O |
Origin of Product |
United States |
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